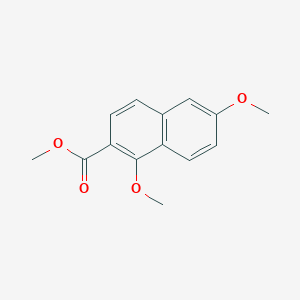

Methyl 1,6-dimethoxynaphthalene-2-carboxylate

Description

Methyl 1,6-dimethoxynaphthalene-2-carboxylate is a naphthalene derivative featuring methoxy groups at positions 1 and 6 and a methyl ester at position 2. The compound’s structure combines aromaticity with electron-donating methoxy groups and a polar ester moiety, influencing its physicochemical properties.

Properties

CAS No. |

827320-09-2 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 1,6-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-16-10-5-7-11-9(8-10)4-6-12(13(11)17-2)14(15)18-3/h4-8H,1-3H3 |

InChI Key |

LZWYNTXBLAOMGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,6-Dimethoxynaphthalene Core

The key intermediate 1,6-dimethoxynaphthalene is prepared primarily by methylation of 1,6-dihydroxynaphthalene. A patented method describes an efficient methylation process using dimethyl sulfate as the methylating agent in a biphasic petroleum ether–aqueous sodium hydroxide system with phase transfer catalysis:

-

- Temperature: 50–60°C

- Reagents: Dimethyl sulfate added in two stages with controlled dropwise addition times (10–60 min for first stage, followed by 3–8 hours reaction).

- Catalyst: Quaternary ammonium salt as phase transfer catalyst.

- Additives: Hydrosulfite added to prevent oxidation of 1,6-dihydroxynaphthalene.

- Solvent system: Petroleum ether and aqueous NaOH (16%) with specific weight ratios optimized for yield and purity.

-

- High purity product obtained without need for further solvent purification.

- Petroleum ether solvent can be recycled, enhancing economic and environmental benefits.

- Reaction conditions are easy to control, reducing side reactions and degradation.

Typical weight ratios (first stage):

- Petroleum ether:NaOH aqueous solution:hydrosulfite:quaternary ammonium salt:dimethyl sulfate:1,6-dihydroxynaphthalene = 4.5–8 : 1 : 0.02–0.06 : 0.02–0.05 : 1.2–1.8 : 1

Typical weight ratios (second stage):

- NaOH aqueous solution:dimethyl sulfate:1,6-dihydroxynaphthalene = 2.3–3 : 0.88–1.2 : 1

This method yields 1,6-dimethoxynaphthalene with high purity and minimal by-products.

Preparation of 1,6-Dimethoxynaphthalene-2-Carboxylic Acid and Methyl Ester

The carboxylation at position 2 and subsequent esterification to form methyl 1,6-dimethoxynaphthalene-2-carboxylate typically involve multi-step transformations starting from functionalized naphthalene derivatives. While direct literature on this compound is limited, closely related syntheses of 5,6-dimethoxynaphthalene-2-carboxylic acid provide a valuable synthetic blueprint:

Stepwise synthesis outline (adapted for 1,6-isomer):

- Bromination: Starting from 2-naphthol, selective bromination introduces a bromine substituent at a position adjacent to the hydroxyl group.

- Methylation: Methylation of hydroxyl groups using dimethyl sulfate or methyl iodide in the presence of base to form methoxy substituents.

- Friedel-Crafts Acylation: Introduction of an acetyl group at position 2 using acetyl chloride (AcCl) and a Lewis acid catalyst (e.g., AlCl3).

- Haloform Reaction: Conversion of the acetyl group to a carboxylic acid via haloform reaction (e.g., using sodium hypohalite).

- Esterification: Treatment of the carboxylic acid with methanol under acidic conditions to form the methyl ester.

- Further Methoxylation (if necessary): Additional methoxylation steps using sodium methoxide (NaOCH3) and copper(I) iodide (CuI) catalysis to ensure full methoxy substitution.

- De-esterification (if needed): Controlled base hydrolysis to adjust ester content or purity.

-

- $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy for structural confirmation.

- Thin-layer chromatography (TLC) and column chromatography for purification and monitoring.

- Melting point determination for compound characterization.

This synthetic route is adaptable to the 1,6-dimethoxy isomer with appropriate positional control during bromination and acylation steps.

Alternative Preparation of 2-Naphthyl Methyl Ether Intermediates

An alternative approach focuses on preparing 2-naphthyl methyl ether derivatives of 6-methoxy-2-acetonaphthone, which can serve as intermediates toward this compound:

-

- Methanol and sulfuric acid are mixed to form a methyl sulfate solution.

- 2-naphthol is added for a primary methylation reaction under controlled temperature conditions.

- After reaction completion, acid water is separated while hot.

- A secondary methylation reaction is performed with the recovered methyl sulfate solution to increase purity.

- Final product is neutralized with sodium hydroxide and purified by high-vacuum distillation.

-

- High product purity (>99.5%) and yield (>97%) achieved.

- No waste discharge, making the process environmentally friendly.

- Economically viable for industrial-scale production.

-

- Recycling of unreacted materials and reaction media.

- Use of molecular distillation for purification ensures high-quality intermediates.

This method provides a scalable route to key methyl ether intermediates essential for further functionalization toward the target compound.

Summary Table of Preparation Methods

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR):

$$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are routinely employed to confirm the substitution pattern and integrity of the methoxy and carboxylate groups.-

- Thin-layer chromatography (TLC) for reaction monitoring.

- Column chromatography on silica gel for purification of intermediates and final products.

Melting Point Determination:

Used to confirm compound purity and identity.High-Vacuum Distillation:

Applied particularly in the purification of methyl ether intermediates to achieve high purity and remove residual solvents or reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,6-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 1,6-dimethoxynaphthalene-2-methanol.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Methyl 1,6-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Research Implications

- Structural Analysis : SHELX software () is widely used for crystallography of small molecules; similar methods could resolve the target compound’s structure.

- Synthetic Routes : Esterification of 1,6-dimethoxynaphthalene-2-carboxylic acid (hypothetical) mirrors diterpene ester synthesis ().

- Applications : The compound’s aromaticity and substituents make it a candidate for fluorescent materials or intermediates in drug synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 1,6-dimethoxynaphthalene-2-carboxylate, and how can reaction efficiency be validated experimentally?

- Methodological Answer :

- Synthetic Routes : Base synthesis on analogous naphthalene carboxylate protocols, such as esterification under acidic conditions (e.g., H₂SO₄ catalysis) or nucleophilic substitution using methyl halides. For example, a similar reaction schema involves methoxy group introduction via Williamson ether synthesis followed by esterification .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC). Characterize intermediates and final products using - and -NMR spectroscopy to verify methoxy and ester group positions .

- Data Table :

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Temperature | 60–80°C | TLC (Rf = 0.3–0.5) |

| Catalyst | H₂SO₄ (0.1 equiv) | NMR (δ 3.8–4.2 ppm for methoxy) |

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to distinguish between methoxy groups (singlets at δ 3.8–4.0 ppm) and ester carbonyl signals (δ 165–170 ppm in -NMR). IR spectroscopy can confirm ester C=O stretching (~1740 cm⁻¹).

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Use Mercury CSD to visualize packing patterns and hydrogen-bonding interactions, which are critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in drug discovery?

- Methodological Answer :

- SAR Design :

Derivatization : Modify methoxy or ester groups to assess bioactivity changes. For example, replace methyl groups with bulkier alkyl chains to study steric effects.

Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding affinity against enzymes like cytochrome P450 or kinases. Validate experimentally via enzyme inhibition assays.

- Data Contradictions : If conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) and analyze structural analogs from databases like ChemIDplus .

Q. What strategies resolve discrepancies in toxicity data across in vitro and in vivo studies?

- Methodological Answer :

- Risk of Bias Analysis : Apply standardized questionnaires (e.g., Table C-6/C-7 from toxicological profiles) to assess study quality. For example, check if animal studies randomized dosing adequately .

- Mechanistic Insights : Use metabolomic profiling (LC-MS/MS) to identify toxic metabolites (e.g., epoxide intermediates) and correlate with species-specific metabolic pathways (e.g., human vs. rodent CYP450 isoforms) .

- Data Table :

| Discrepancy Source | Resolution Strategy |

|---|---|

| Species Variation | Cross-species PBPK modeling |

| Dose Regimen | Isoeffective dose scaling (e.g., mg/m² body surface area) |

Q. How can computational modeling predict environmental persistence or degradation pathways?

- Methodological Answer :

- Degradation Modeling : Use software like EPI Suite to estimate half-life in soil/water. Validate via experimental photolysis (UV-Vis monitoring) or hydrolysis (pH-dependent stability testing).

- Environmental Monitoring : Reference Table B-1 (exposure routes and health outcomes) to design biomonitoring studies for detecting naphthalene derivatives in occupational settings .

Methodological Tools and Resources

- Crystallography : SHELX suite for structure refinement ; Mercury CSD for packing analysis .

- Toxicology : Follow inclusion criteria from Table B-1 and risk-of-bias frameworks .

- Synthesis : Open Reaction Database (ORD) schemas for reproducible protocols .

Note: For structural validation, always cross-reference with ChemIDplus or DTP/NCI entries to avoid reliance on unvetted platforms like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.